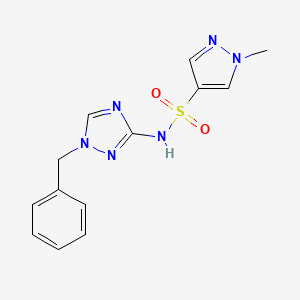
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
Descripción general
Descripción
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide, also known as FMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMQ is a heterocyclic compound that consists of a furan ring, a quinoline ring, and a hydrazide group.
Aplicaciones Científicas De Investigación
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit anticonvulsant, antioxidant, and anti-inflammatory properties. 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide exhibits antioxidant and anti-inflammatory properties. It has also been reported to exhibit anticonvulsant activity in animal models. In addition, 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, one limitation of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is that it is not very water-soluble, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide. One area of research is the development of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the study of the antioxidant and anti-inflammatory properties of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide and its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide and its effects on the brain and other physiological systems.
In conclusion, 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is a promising compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it exhibits several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of new drugs and treatments for various diseases.
Propiedades
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-4-5-12-10(7-9)11(15(19)18-16)8-13(17-12)14-3-2-6-20-14/h2-8H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRKNKHUVSTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-methylquinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)
![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)

![methyl 2-[(3,4-diethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765363.png)